molecular formula C16H35NO3 B14316474 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 105278-16-8

1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol

Cat. No.: B14316474
CAS No.: 105278-16-8
M. Wt: 289.45 g/mol
InChI Key: GQTIKFBELSURGC-UHFFFAOYSA-N
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Description

1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is an organic compound with a complex structure that includes a decyloxy group, a hydroxyethyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of decanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-(methylamino)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The decyloxy group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethanol
  • 1-[Bis(2-hydroxyethyl)amino]-2-propanol
  • 2-(2-Hydroxyethylamino)ethanol

Uniqueness

1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties

Properties

CAS No.

105278-16-8

Molecular Formula

C16H35NO3

Molecular Weight

289.45 g/mol

IUPAC Name

1-decoxy-3-[2-hydroxyethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-13-20-15-16(19)14-17(2)11-12-18/h16,18-19H,3-15H2,1-2H3

InChI Key

GQTIKFBELSURGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(CN(C)CCO)O

Origin of Product

United States

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